Noramidopyrine
Overview
Description
4-(methylamino)antipyrine is a member of the class of pyrazoles that is antipyrine substituted at C-4 by a methylamino group. It is a metabolite of aminopyrine and of metamizole. It has a role as a non-narcotic analgesic, an opioid analgesic, a non-steroidal anti-inflammatory drug, an EC 1.14.99.1 (prostaglandin-endoperoxide synthase) inhibitor, a peripheral nervous system drug, an antipyretic and a drug metabolite. It is a member of pyrazoles and a secondary amino compound. It is functionally related to an antipyrine.
Noramidopyrine is a natural product found in Euglena gracilis with data available.
Scientific Research Applications
Dopaminergic Regulation
Noramidopyrine has been implicated in the modulation of dopaminergic systems. Specifically, it has been found to interact with noradrenergic terminals to regulate extracellular concentrations of dopamine in the frontal cortex of rats, suggesting a complex interplay between noradrenergic and dopaminergic systems in brain regions involved in cognitive and emotional functions (Pozzi et al., 1994).
Analgesic Activity Evaluation
Studies have utilized this compound to evaluate the efficacy of other analgesic compounds, demonstrating its established role as a reference point in analgesic drug research. This includes assessing the protective effect of various compounds against acetic acid-induced writhing in mice, comparing them with this compound's known analgesic effect (Kelkar, 1977).
Metabolic Pathway Analysis
Metabolite Pharmacokinetics
this compound is a prodrug, metabolized into active moieties with complex pharmacokinetics. Investigations into its metabolites, such as 4-methyl-amino-antipyrine (MAA), reveal the non-linearity in metabolite pharmacokinetics, particularly influenced by factors like acetylation phenotype. This highlights the drug's intricate metabolic pathways and their relevance in personalized medicine (Bacracheva & Vlahov, 2004).
Pharmacodynamic Applications
Postoperative Pain Management
this compound has been assessed for its efficacy in managing postoperative pain, indicating its potential utility in clinical settings for pain relief following surgical procedures. This underscores its role in the broader spectrum of nonsteroidal anti-inflammatory drugs (NSAIDs) and their therapeutic applications (Bona, Pollavini, & Monza, 1985).
Mechanism of Action
Target of Action
Noramidopyrine, also known as Metamizole or Dipyrone , is a pyrazolone derivative that belongs to the group of nonacid nonopioids . It primarily targets the cyclooxygenase (COX) enzymes, which play a crucial role in the production of prostaglandins . Prostaglandins are lipid compounds that have diverse hormone-like effects, including the modulation of inflammation and pain.
Mode of Action
The mechanism of action of this compound is believed to be exerted via its active metabolites, specifically, arachidonoyl-4-methylaminoantipyrine (ARA-4-MAA) and arachidonoyl-4-aminoantipyrine (ARA-4-AA) . These metabolites inhibit the activity of COX enzymes, thereby reducing the production of prostaglandins . This leads to a decrease in inflammation, pain, and fever, which are typically associated with increased prostaglandin production .
Biochemical Pathways
This compound affects the biochemical pathway of prostaglandin synthesis. By inhibiting the COX enzymes, it disrupts the conversion of arachidonic acid to prostaglandins . This disruption can lead to downstream effects such as reduced inflammation, pain, and fever .
Pharmacokinetics
This compound is hydrolyzed in the gastrointestinal tract to an active moiety, methylaminoantipyrine (MAA), which is subsequently absorbed . The clearance of MAA ranges from 110 mL/min to 180 mL/min after oral administration . The pharmacokinetic properties of this compound, including its absorption, distribution, metabolism, and excretion (ADME), significantly impact its bioavailability and therapeutic efficacy .
Result of Action
The molecular and cellular effects of this compound’s action primarily involve the reduction of inflammation, pain, and fever . By inhibiting the COX enzymes and disrupting prostaglandin synthesis, this compound can alleviate these symptoms, which are often associated with various medical conditions .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the pharmacokinetic properties of this compound’s active metabolite, MAA, were found to be altered in patients with liver cirrhosis, suggesting that liver function can impact the drug’s action . Therefore, individual physiological conditions and health status can significantly influence the action and effectiveness of this compound.
Safety and Hazards
Given the potentially serious adverse effects and that safer alternatives exist, this drug should not be prescribed as first choice treatment . It may cause severe agranulocytosis, potentially fatal, regardless of dose or duration of treatment; allergic reactions, anaphylactic shock . It is contra-indicated in pregnancy and breastfeeding .
Future Directions
Metamizole is banned in several countries, where it was previously used as a powerful analgesic and fever reducer . In countries where it is still available, metamizole is indicated for acute severe pain after injuries or surgeries, colic, tumor pain, and acute or severe pain symptoms, as well as high fever if other treatments are unsuccessful . High-quality, adequately sized trials assessing the intermediate- and long-term safety of metamizole are needed .
Properties
IUPAC Name |
1,5-dimethyl-4-(methylamino)-2-phenylpyrazol-3-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15N3O/c1-9-11(13-2)12(16)15(14(9)3)10-7-5-4-6-8-10/h4-8,13H,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JILCEWWZTBBOFS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)N(N1C)C2=CC=CC=C2)NC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15N3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80199865 | |
Record name | 4-(Methylamino)antipyrine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80199865 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
217.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
519-98-2 | |
Record name | Methylaminoantipyrine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=519-98-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Noramidopyrine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000519982 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 4-(Methylamino)antipyrine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80199865 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1,2-dihydro-1,5-dimethyl-4-(methylamino)-2-phenyl-3H-pyrazol-3-one | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.007.530 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | NORAMIDOPYRINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/NER31DE951 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
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Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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